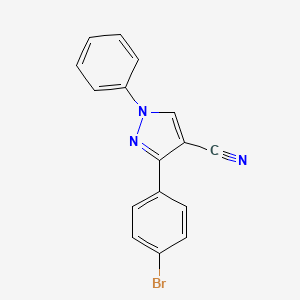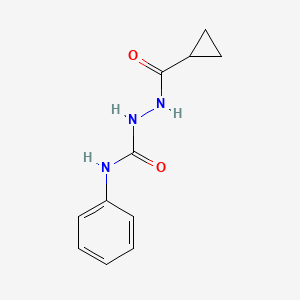![molecular formula C18H21NO2S B5720273 N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide, also known as DMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMMPA belongs to the class of compounds known as phenylacetamides and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is not fully understood, but studies have shown that it acts on the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain and inflammation. By inhibiting FAAH, N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide increases the levels of anandamide, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been shown to have anti-tumor activity, as well as neuroprotective effects. Studies have also shown that N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide can modulate the immune system, making it a potential candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
One advantage of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. However, one limitation of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide research. One potential direction is the development of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide's potential as a treatment for cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide and its effects on the endocannabinoid system.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride, followed by the addition of 3-methyl-2-(methylthio)phenol and potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetamide to yield N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide. This synthesis method has been optimized for high yield and purity, making N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide readily available for further research.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been studied for its potential applications in medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. Studies have shown that N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide has been shown to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-12-8-9-15(14(3)10-12)19-17(20)11-21-16-7-5-6-13(2)18(16)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCLAFCBASWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2SC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-methyl-2-methylsulfanylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
